UHPLC-MS/MS Selectivity Over HPLC-UV
A comparative analysis of a UHPLC-MS/MS method versus an earlier HPLC-UV method demonstrates that the UHPLC-MS/MS approach offers superior selectivity and sensitivity for detecting Ziprasidone N-oxide (designated 'Zip-oxide') alongside the parent drug and five other main impurities (BITP, Chloroethyl-chloroindolinone, Zip-dimer, and Zip-BIT) [1]. The UHPLC-MS/MS method achieved elution of all seven analytes within a 7-minute run time, significantly faster than traditional HPLC-UV methods [1]. This provides a more efficient and 'greener' assay for routine quality control due to reduced solvent consumption [1].
| Evidence Dimension | Method Selectivity and Sensitivity |
|---|---|
| Target Compound Data | UHPLC-MS/MS method: Elution of 7 analytes (incl. Zip-oxide) in 7 min, high selectivity/sensitivity [1]. |
| Comparator Or Baseline | Earlier HPLC-UV method: Lower selectivity/sensitivity [1]. |
| Quantified Difference | UHPLC-MS/MS is 'more selective and sensitive' and offers a shorter analysis time [1]. |
| Conditions | Acquity UPLC BEH C18 column (50 × 2.1 mm × 1.7 μm), gradient elution with ammonium-formate buffer (pH 4.7) and acetonitrile, flow rate 0.3 mL/min, 30°C [1]. |
Why This Matters
Procurement of Ziprasidone N-oxide is necessary to leverage these validated, high-resolution methods essential for meeting stringent regulatory requirements for impurity control.
- [1] Pavlović, M., Malešević, M., & Nikolić, K. (2022). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Archives of Pharmacy, 72(Suppl. 4), S451-S452. View Source
